molecular formula C18H25N3O2S B7061664 N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-3-propan-2-ylfuran-2-carboxamide

N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-3-propan-2-ylfuran-2-carboxamide

Cat. No.: B7061664
M. Wt: 347.5 g/mol
InChI Key: LGENPUJSMOUYRD-UHFFFAOYSA-N
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Description

N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-3-propan-2-ylfuran-2-carboxamide is a complex organic compound featuring a piperidine, thiazole, and furan moiety

Properties

IUPAC Name

N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-3-propan-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-12(2)15-6-8-23-16(15)17(22)20-18-19-14(11-24-18)10-21-7-4-5-13(3)9-21/h6,8,11-13H,4-5,7,9-10H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGENPUJSMOUYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CSC(=N2)NC(=O)C3=C(C=CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-3-propan-2-ylfuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Attachment of the Piperidine Moiety: The piperidine derivative can be introduced via nucleophilic substitution, where the piperidine nitrogen attacks an electrophilic carbon center on the thiazole ring.

    Formation of the Furan Carboxamide: The final step involves the formation of the furan ring and its subsequent attachment to the thiazole-piperidine intermediate through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-3-propan-2-ylfuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-3-propan-2-ylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-3-methylfuran-2-carboxamide
  • N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-3-ethylfuran-2-carboxamide

Uniqueness

N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-3-propan-2-ylfuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug design and development.

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